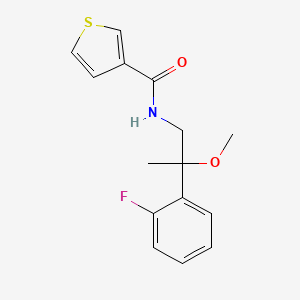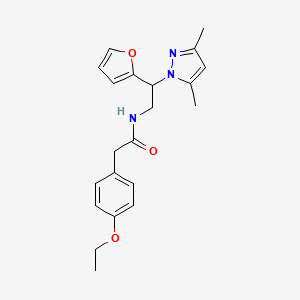
3-(2-chlorobenzyl)-N-(2-(diethylamino)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its physical appearance and any distinctive characteristics .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reaction conditions, catalysts, and the overall yield .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include its reactivity with other substances, its stability under various conditions, and any notable reaction mechanisms .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility in various solvents, and spectral properties (UV, IR, NMR, MS). It may also include its acidity or basicity, its stereochemistry, and its reactivity with common reagents .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Quinazoline derivatives, including structures similar to the compound , have been synthesized and evaluated for their potential antimicrobial properties. These compounds have shown activity against a range of bacterial and fungal pathogens, indicating their potential as lead compounds for the development of new antimicrobial agents. For example, Desai et al. (2007) synthesized new quinazolines that exhibited antibacterial and antifungal activities against organisms like Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Shihora, & Moradia, 2007).
Anticancer Activity
Another significant area of research is the evaluation of quinazoline derivatives for their anticancer properties. Compounds within this class have been tested for their efficacy against various cancer cell lines, including breast cancer MCF-7 cells. These studies indicate that certain quinazoline derivatives possess significant anticancer activity, which could be harnessed for therapeutic applications. Gaber et al. (2021) conducted research on quinazoline derivatives, assessing their impact on breast cancer cells and finding notable anticancer effects (Gaber et al., 2021).
Anti-Inflammatory and Analgesic Agents
Research into the application of quinazoline derivatives also extends into anti-inflammatory and analgesic drug development. Compounds with specific structural modifications have shown promising results in inhibiting enzymes involved in inflammation, offering potential pathways for the development of new anti-inflammatory and analgesic medications. Abu-Hashem et al. (2020) synthesized novel compounds derived from quinazoline and reported their significant anti-inflammatory and analgesic activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antitubercular Agents
The antitubercular activity of quinazoline derivatives has also been a focus, with studies demonstrating the potential of these compounds in combating Mycobacterium tuberculosis. The synthesis of novel quinazoline derivatives and their subsequent evaluation against M. tuberculosis strains highlight the potential of these compounds in addressing the challenge of tuberculosis. Marvadi et al. (2020) developed novel quinazoline derivatives that exhibited potent inhibitory effects against M. tuberculosis, presenting a promising avenue for antitubercular drug development (Marvadi, Nagineni, Safoora, Krishna, Sriram, & Kantevari, 2020).
Safety And Hazards
Propriétés
Numéro CAS |
422273-47-0 |
|---|---|
Nom du produit |
3-(2-chlorobenzyl)-N-(2-(diethylamino)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide |
Formule moléculaire |
C22H25ClN4O2S |
Poids moléculaire |
444.98 |
Nom IUPAC |
3-[(2-chlorophenyl)methyl]-N-[2-(diethylamino)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C22H25ClN4O2S/c1-3-26(4-2)12-11-24-20(28)15-9-10-17-19(13-15)25-22(30)27(21(17)29)14-16-7-5-6-8-18(16)23/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,24,28)(H,25,30) |
Clé InChI |
QQQOBRBCQSBQOY-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=CC=C3Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



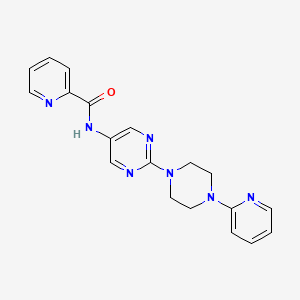
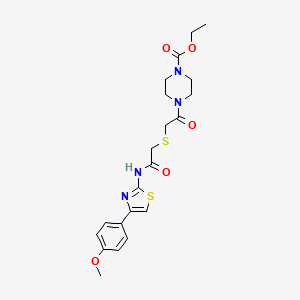
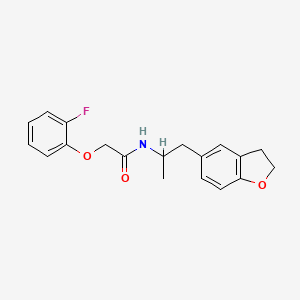
![(1-Methyl-1-azaspiro[3.3]heptan-6-yl)methanamine](/img/structure/B2700384.png)
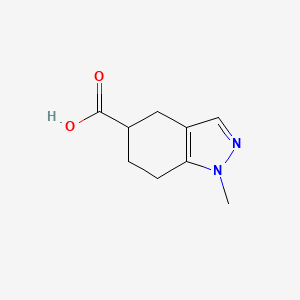
![3-fluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-methoxybenzamide](/img/structure/B2700387.png)

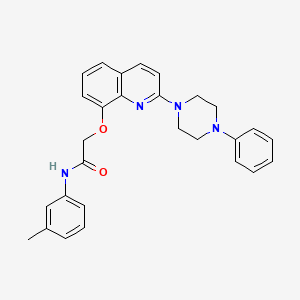
![1-{4-[4-(2,4-dichlorobenzoyl)-5-methyl-1H-1,2,3-triazol-1-yl]phenyl}-1-ethanone](/img/structure/B2700392.png)
![(E)-2-(benzo[d]thiazol-2-yl)-3-(4-isopropylphenyl)acrylonitrile](/img/structure/B2700393.png)
![1-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]-2-cyclopentylethan-1-one](/img/structure/B2700394.png)
![2-[[4-amino-6-[(4-methylphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2700395.png)
